
2-(Chloromethyl)prop-2-enoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)prop-2-enoxybenzene: is an organic compound with the molecular formula C10H11ClO It is characterized by a benzene ring substituted with a chloromethyl group and a prop-2-enoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Allylation of Phenol Derivatives: : One common method involves the allylation of phenol derivatives. The reaction typically uses allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the allyl chloride, forming the prop-2-enoxy group.
-
Chloromethylation: : The chloromethylation of the allylated phenol derivative can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)prop-2-enoxybenzene often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)prop-2-enoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted benzene derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the allylic position. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the prop-2-enoxy group into a corresponding epoxide or aldehyde.
-
Reduction Reactions: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alcohols).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Epoxides and Aldehydes: Products of oxidation reactions.
Benzyl Alcohol Derivatives: Products of reduction reactions.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 2-(Chloromethyl)prop-2-enoxybenzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various functionalized aromatic compounds.
Biology and Medicine
Research in medicinal chemistry explores the potential of this compound derivatives as pharmacologically active agents. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its ability to undergo various chemical transformations makes it versatile for creating materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Chloromethyl)prop-2-enoxybenzene exerts its effects depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the prop-2-enoxy group can be converted into more reactive intermediates, facilitating further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyloxybenzyl Chloride: Similar structure but with the allyloxy group in the para position.
1-Allyloxy-4-chloromethyl-benzene: Another positional isomer with different reactivity.
p-Allyloxybenzyl Chloride: Another name for 4-allyloxybenzyl chloride, highlighting the positional isomerism.
Uniqueness
2-(Chloromethyl)prop-2-enoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chloromethyl and a prop-2-enoxy group on the benzene ring allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2-(chloromethyl)prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
Clé InChI |
UTGGLZDWVSHGCS-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


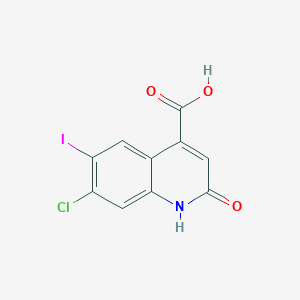
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
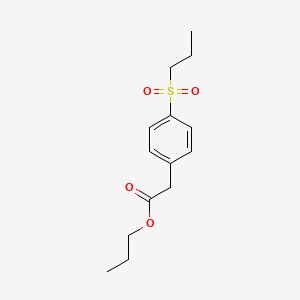



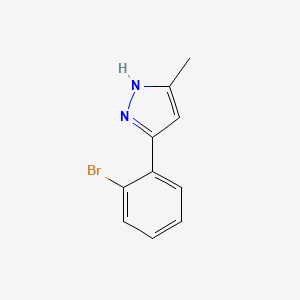
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
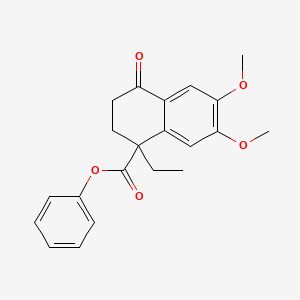
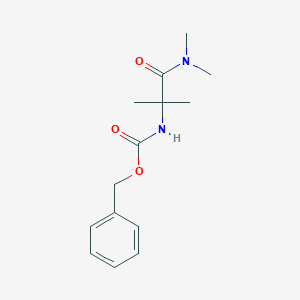
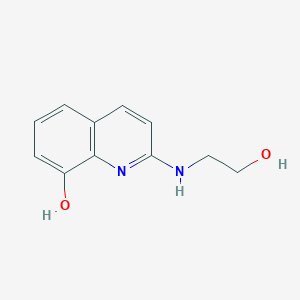


![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)
